N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1-propan-2-ylindazole-5-sulfonamide
Description
N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1-propan-2-ylindazole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrrolidinone ring, an indazole moiety, and a sulfonamide group, which contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1-propan-2-ylindazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-9(2)19-13-5-4-11(6-10(13)8-16-19)24(22,23)17-12-7-14(20)18(3)15(12)21/h4-6,8-9,12,17H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPBVFCKNZMSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)S(=O)(=O)NC3CC(=O)N(C3=O)C)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1-propan-2-ylindazole-5-sulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Indazole Formation: The indazole moiety is synthesized separately, often through the condensation of hydrazines with ortho-substituted aromatic aldehydes or ketones.
Sulfonamide Introduction: The sulfonamide group is introduced by reacting the indazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1-propan-2-ylindazole-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medically, compounds containing sulfonamide groups are often explored for their potential as therapeutic agents. This compound could be investigated for its potential anti-inflammatory, antibacterial, or anticancer properties.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1-propan-2-ylindazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The indazole moiety might interact with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dioxopyrrolidin-3-yl)-1-propan-2-ylindazole-5-sulfonamide: Similar structure but lacks the methyl group on the pyrrolidinone ring.
N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1-ethylindazole-5-sulfonamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1-propan-2-ylindazole-5-sulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
